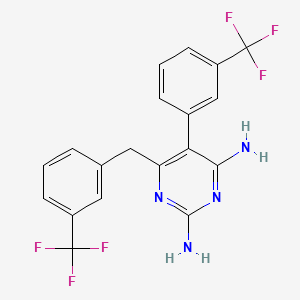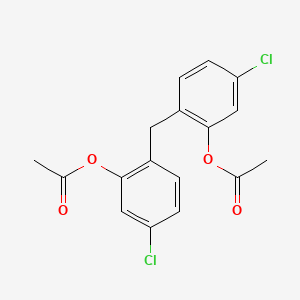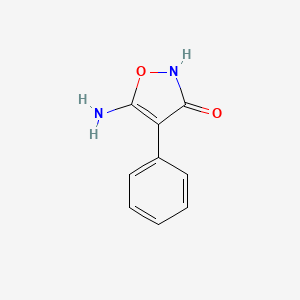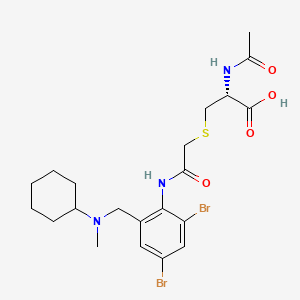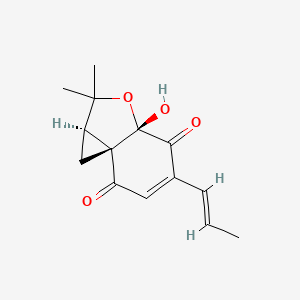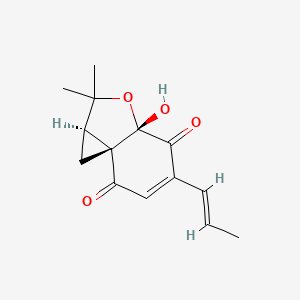
(1'E)-Dechloromycorrhizin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’E)-Dechloromycorrhizin A is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. This compound is derived from mycorrhizal fungi and has garnered interest due to its biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A involves several steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor under acidic conditions.
Functional group modifications: Introduction of specific functional groups through reactions such as halogenation, hydroxylation, and methylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A typically involves large-scale fermentation processes using mycorrhizal fungi. The fungi are cultured under controlled conditions to maximize the yield of the compound. The extraction and purification processes are then scaled up to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(1’E)-Dechloromycorrhizin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, such as halogenation using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1’E)-Dechloromycorrhizin A, each with distinct chemical and biological properties.
Scientific Research Applications
(1’E)-Dechloromycorrhizin A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in mycorrhizal symbiosis and its effects on plant growth and health.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of bio-based products and as a natural additive in various formulations.
Mechanism of Action
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Mycorrhizin A: Another compound derived from mycorrhizal fungi with similar biological activities.
Dechloromycin: A structurally related compound with distinct chemical properties.
Uniqueness
(1’E)-Dechloromycorrhizin A stands out due to its unique chemical structure, which imparts specific biological activities not observed in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and applications.
Properties
CAS No. |
150824-26-3 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
InChI Key |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
Canonical SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


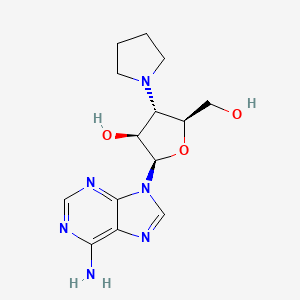
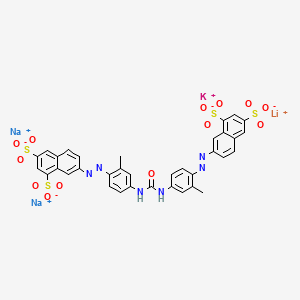
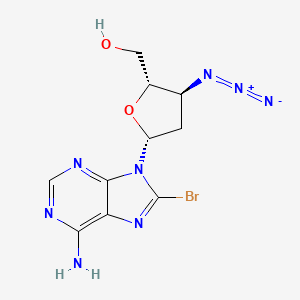
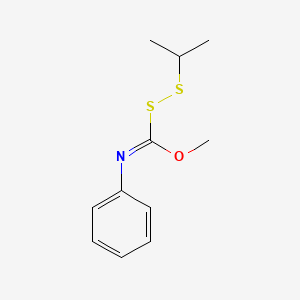

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)

